METHYL 2-({[2-(4-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE
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Overview
Description
METHYL 2-({[2-(4-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE is a complex organic compound that features a quinoline and thiophene moiety
Preparation Methods
The synthesis of METHYL 2-({[2-(4-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Scientific Research Applications
METHYL 2-({[2-(4-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a probe for studying biological systems due to its unique structural features.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects is primarily through interactions with biological macromolecules. The quinoline moiety can intercalate with DNA, affecting replication and transcription processes. Additionally, the compound can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar compounds include other quinoline and thiophene derivatives, such as:
Quinoline-4-carboxylate derivatives: Known for their antimicrobial and antimalarial properties.
Thiophene-2-carboxylate derivatives: Used in organic electronics and as intermediates in pharmaceutical synthesis. METHYL 2-({[2-(4-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE is unique due to its combined quinoline and thiophene structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C26H24N2O4S |
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Molecular Weight |
460.5 g/mol |
IUPAC Name |
methyl 2-[[2-(4-ethoxyphenyl)quinoline-4-carbonyl]amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C26H24N2O4S/c1-5-32-18-12-10-17(11-13-18)22-14-20(19-8-6-7-9-21(19)27-22)24(29)28-25-23(26(30)31-4)15(2)16(3)33-25/h6-14H,5H2,1-4H3,(H,28,29) |
InChI Key |
YGXAKHUYYJOBPW-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C(=C(S4)C)C)C(=O)OC |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C(=C(S4)C)C)C(=O)OC |
Origin of Product |
United States |
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